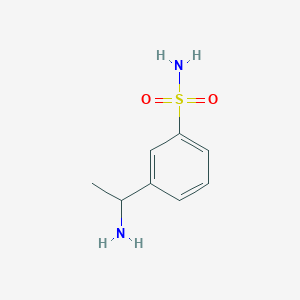

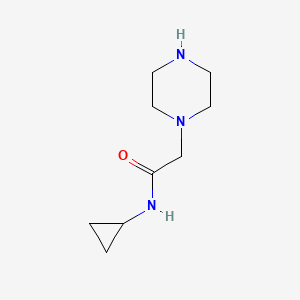

![molecular formula C11H7ClN2 B1276247 4-Chloropyrrolo[1,2-a]chinoxalin CAS No. 6025-69-0](/img/structure/B1276247.png)

4-Chloropyrrolo[1,2-a]chinoxalin

Übersicht

Beschreibung

4-Chloropyrrolo[1,2-a]quinoxaline (4-CPQ) is a heterocyclic aromatic compound belonging to the pyrrolo[1,2-a]quinoxaline family. It is a colorless solid that is soluble in organic solvents and has a melting point of 140-143°C. 4-CPQ has been extensively studied due to its unique properties and potential applications in various fields. It has been used as an intermediate in the synthesis of various organic compounds, as a building block in the synthesis of novel materials, and as a tool in the study of biological processes.

Wissenschaftliche Forschungsanwendungen

4-Chloropyrrolo[1,2-a]chinoxalin: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

Antiparasitika: Derivate von this compound wurden auf ihre potenzielle Verwendung als Antiparasitika untersucht, insbesondere gegen Krankheiten wie Malaria und Leishmaniose .

Antifungal Aktivität: Die Forschung hat auch die antifungalen Eigenschaften dieser Verbindungen untersucht, was zu neuen Behandlungen für Pilzinfektionen führen könnte .

Neurologische Rezeptorliganden: Diese Derivate wurden als Liganden von 5-HT3-Rezeptoren eingesetzt, die an der Modulation der Neurotransmission im zentralen Nervensystem beteiligt sind .

Kinasehemmung: Sie haben sich als vielversprechend als Inhibitoren menschlicher Proteinkinasen wie CK2 und AKT-Kinase erwiesen, die eine Rolle in zellulären Signalwegen spielen .

Enzymhemmung: Auf this compound basierende Verbindungen wurden zur Hemmung von Enzymen wie RAD51, FAAH und MAGL eingesetzt, die an der DNA-Reparatur und dem Fettsäurestoffwechsel beteiligt sind .

Inhibition der Protein-Tyrosin-Phosphatase 1B: Es wurde gezeigt, dass diese Verbindungen die Protein-Tyrosin-Phosphatase 1B hemmen, ein Enzym, das an der Regulation der Insulinsignalisierung beteiligt ist .

Analgetische Eigenschaften: Einige Derivate besitzen analgetische Eigenschaften, die Potenzial für Lösungen zur Schmerzbehandlung bieten .

Antileukämische und tuberkulostatische Aktivität: Es gibt Hinweise darauf, dass diese Verbindungen antileukämische und tuberkulostatische Aktivitäten haben könnten, was Wege für die Krebs- und Tuberkulosebehandlungsforschung eröffnet .

Fluoreszierende Sonden: 4-(2-Arylidenhydrazinyl)pyrrolo-[1,2-a]chinoxaline wurden in verschiedenen wissenschaftlichen Studien als fluoreszierende Sonden verwendet .

Safety and Hazards

Wirkmechanismus

Target of Action

Related compounds such as pyrroloquinoxalines have been studied as potential inhibitors of akt kinase , a key regulator of cell survival and proliferation, suggesting a possible target for 4-Chloropyrrolo[1,2-a]quinoxaline.

Mode of Action

If it acts similarly to related compounds, it may interact with its target, potentially Akt kinase, leading to changes in the kinase’s activity .

Biochemical Pathways

If it inhibits Akt kinase like its related compounds, it could affect several downstream pathways, including those involved in cell growth, cell cycle progression, survival, migration, epithelial-mesenchymal transition, and angiogenesis .

Result of Action

If it acts as an Akt kinase inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .

Biochemische Analyse

Biochemical Properties

4-Chloropyrrolo[1,2-a]quinoxaline plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been identified as a potential inhibitor of Akt kinase, a serine/threonine kinase involved in cell survival and proliferation . The compound interacts with the active site of Akt kinase, inhibiting its phosphorylation and subsequent activation. This interaction disrupts the downstream signaling pathways that promote cell growth and survival, making 4-Chloropyrrolo[1,2-a]quinoxaline a promising candidate for cancer therapy .

Cellular Effects

4-Chloropyrrolo[1,2-a]quinoxaline exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of human leukemic cell lines K562, U937, and HL60, as well as the breast cancer cell line MCF7 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the Akt signaling pathway, leading to reduced cell survival and increased apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of 4-Chloropyrrolo[1,2-a]quinoxaline involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of Akt kinase, preventing its phosphorylation and activation . This inhibition disrupts the downstream signaling pathways that regulate cell growth, survival, and proliferation. Additionally, 4-Chloropyrrolo[1,2-a]quinoxaline may influence the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its antiproliferative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloropyrrolo[1,2-a]quinoxaline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloropyrrolo[1,2-a]quinoxaline remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-Chloropyrrolo[1,2-a]quinoxaline vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and proliferation without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential for maximizing the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

4-Chloropyrrolo[1,2-a]quinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of 4-Chloropyrrolo[1,2-a]quinoxaline can affect its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 4-Chloropyrrolo[1,2-a]quinoxaline within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 4-Chloropyrrolo[1,2-a]quinoxaline within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 4-Chloropyrrolo[1,2-a]quinoxaline plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . It may also be transported to the nucleus, where it can influence gene expression and other nuclear processes . The targeting signals and post-translational modifications of 4-Chloropyrrolo[1,2-a]quinoxaline determine its specific localization within the cell .

Eigenschaften

IUPAC Name |

4-chloropyrrolo[1,2-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-11-10-6-3-7-14(10)9-5-2-1-4-8(9)13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMYTAKENOIBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=CC=CN23)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101300957 | |

| Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6025-69-0 | |

| Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyrrolo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101300957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

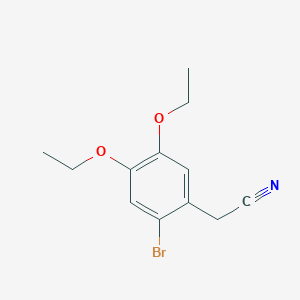

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)

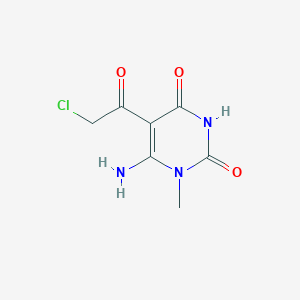

![2-(Benzo[d]thiazol-2-yl)ethanol](/img/structure/B1276173.png)

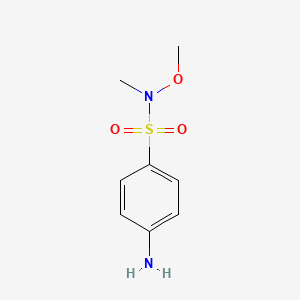

![({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B1276190.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)